molecular formula C17H10FN3OS B2720563 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 476283-16-6

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2720563
CAS No.: 476283-16-6
M. Wt: 323.35
InChI Key: BGOKLRXAZQYANL-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, a cyanophenyl group, and a fluorobenzamide moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique interaction with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the thiazole ring and the cyanophenyl group, which can form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is unique due to its combination of a thiazole ring, cyanophenyl group, and fluorobenzamide moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds .

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOKLRXAZQYANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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